4-Methyl-1H-Imidazole-2-Carboxylic Acid Hydrate
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Overview
Description
4-Methyl-1H-Imidazole-2-Carboxylic Acid Hydrate is a heterocyclic organic compound with the molecular formula C5H6N2O2·H2O It is a derivative of imidazole, featuring a carboxylic acid group and a methyl group attached to the imidazole ring
Scientific Research Applications
4-Methyl-1H-Imidazole-2-Carboxylic Acid Hydrate has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-Imidazole-2-Carboxylic Acid Hydrate typically involves the cyclization of amido-nitriles. One common method is the reaction of amido-nitriles with nickel catalysts under mild conditions, which leads to the formation of disubstituted imidazoles . Another approach involves the use of N-heterocyclic carbenes as catalysts to facilitate the reaction between acetophenones and benzylic amines, resulting in the formation of trisubstituted imidazoles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-Imidazole-2-Carboxylic Acid Hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce imidazole-2-methanol.
Mechanism of Action
The mechanism of action of 4-Methyl-1H-Imidazole-2-Carboxylic Acid Hydrate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of metal-β-lactamases, enzymes that confer antibiotic resistance to bacteria . The compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics and thereby restoring their efficacy.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-2-Carboxylic Acid: Similar in structure but lacks the methyl group, which can affect its reactivity and applications.
4-Imidazolecarboxylic Acid: Another derivative with different substitution patterns, leading to variations in chemical behavior and uses.
Uniqueness
4-Methyl-1H-Imidazole-2-Carboxylic Acid Hydrate is unique due to the presence of both a methyl group and a carboxylic acid group on the imidazole ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-methyl-1H-imidazole-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.H2O/c1-3-2-6-4(7-3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSGXVXHGQETFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260773-84-9 |
Source
|
Record name | 4-Methyl-1H-imidazole-2-carboxylic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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